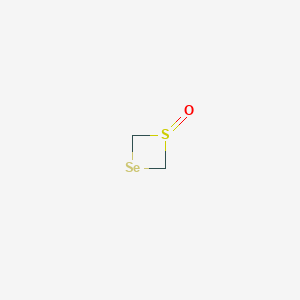![molecular formula C9H20O2Si B12613919 {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol CAS No. 920754-45-6](/img/structure/B12613919.png)
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is a compound that features a silyl-protected oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol under mild conditions. The reaction is often catalyzed by imidazole in a solvent such as dimethylformamide (DMF) or acetonitrile . The reaction proceeds efficiently at room temperature or slightly elevated temperatures, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains common, with the reaction being carried out in large reactors under controlled conditions to ensure consistency and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Alcohols or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is used as a protecting group for alcohols, allowing selective reactions to occur without interference from hydroxyl groups .
Biology and Medicine
The compound is also used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to protect functional groups during complex synthetic processes makes it valuable in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals, including polymers and resins. Its stability and reactivity make it suitable for large-scale applications .
Mecanismo De Acción
The mechanism of action of {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing selective transformations to occur at other functional groups. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes.
tert-Butyldimethylsilyl ethers: Commonly used protecting groups in organic synthesis.
tert-Butyl(dimethyl)silyl-protected alcohols: Similar in structure and function.
Uniqueness
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is unique due to its combination of an oxirane ring and a silyl-protected hydroxyl group. This dual functionality allows for versatile applications in both synthetic and industrial chemistry .
Propiedades
Número CAS |
920754-45-6 |
|---|---|
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)8-7(6-10)11-8/h7-8,10H,6H2,1-5H3 |
Clave InChI |
DOUQMBXOFZFRON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)



![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)

![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)

